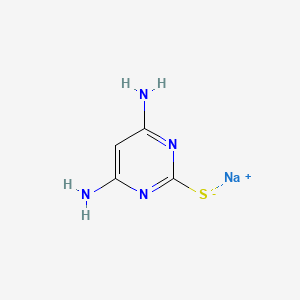

Sodium 4,6-diaminopyrimidine-2-thiolate

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Chemical Science

Pyrimidine, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a foundational scaffold in medicinal chemistry. gsconlinepress.comgrowingscience.com Its derivatives are central to life itself, forming the essential building blocks of nucleic acids (DNA and RNA) in the form of thymine, cytosine, and uracil. jacsdirectory.com This fundamental biological role has inspired decades of research, establishing the pyrimidine core as a "privileged scaffold" in drug discovery. nih.gov

The versatility of the pyrimidine ring allows for structural modifications at its 2, 4, 5, and 6 positions, leading to a vast library of compounds with a wide spectrum of pharmacological activities. gsconlinepress.com Consequently, pyrimidine derivatives are integral to a multitude of therapeutic agents, demonstrating applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular drugs. jacsdirectory.comorientjchem.org The continual evolution of synthetic methodologies provides access to novel pyrimidine analogues, fueling further exploration into their therapeutic potential to address challenges like drug resistance and the need for more selective treatments. gsconlinepress.comnih.gov

Table 1: Selected Biological Activities of Pyrimidine Derivatives

| Biological Activity | Examples of Investigated Derivatives | Therapeutic Area |

|---|---|---|

| Anticancer | 5-Fluorouracil, Pemetrexed | Oncology |

| Antiviral | Zidovudine, Idoxuridine, Trifluridine | Infectious Disease |

| Antibacterial | Trimethoprim, Sulphadiazine | Infectious Disease |

| Antihypertensive | Minoxidil | Cardiovascular |

| Anti-inflammatory | Rosuvastatin (contains pyrimidine moiety) | Cardiovascular/Inflammatory |

| Antifungal | Flucytosine | Infectious Disease |

| Antimalarial | Sulphadoxine | Infectious Disease |

| Anticonvulsant | Phenobarbitone (Barbiturates) | Neurology |

| Anti-thyroid | Propylthiouracil | Endocrinology |

This table is illustrative and not exhaustive of all known activities or compounds.

Significance of Thiolate-Functionalized Pyrimidine Scaffolds

The introduction of a thiol (-SH) or thiolate (-S⁻) group at the C2 position of the pyrimidine ring, as seen in Sodium 4,6-diaminopyrimidine-2-thiolate, imparts unique chemical properties and opens additional avenues for research. The thiol group provides a site for further chemical modification and functionalization, significantly expanding the molecular diversity achievable from the pyrimidine scaffold. nih.gov

Thiolated pyrimidines, also known as thiopyrimidines, are a highly active class of compounds. mdpi.com The sulfur atom can be readily alkylated to form thioethers, a common strategy in medicinal chemistry to modulate a compound's properties. mdpi.com For instance, the sodium salt of 4,6-diamino-2-mercaptopyrimidine (B16073) can be reacted with alkyl halides, such as n-heptyl chloride, to produce S-alkylated derivatives. mdpi.com This reactivity makes the thiolate a versatile synthetic handle.

Furthermore, the thiolate group is an excellent ligand for coordinating with metal ions. This property is significant in the study of metalloenzymes and the development of metal-based drugs or sensors. The ability of the thiol group to participate in redox processes also suggests potential applications in areas like antioxidant research, where scavenging free radicals is a key mechanism.

Scope and Research Trajectories for this compound

This compound serves primarily as a key starting material and intermediate in organic synthesis. mdpi.com Its sodium salt form enhances its nucleophilicity, making it particularly useful for S-alkylation reactions to create a variety of 2-(alkylthio)pyrimidine-4,6-diamine derivatives. mdpi.comresearchgate.net These subsequent molecules are then investigated for their potential biological activities.

The research trajectory for this compound and its direct derivatives focuses on several key areas:

Synthetic Chemistry: It is a building block for more complex heterocyclic systems. The presence of two amino groups and a thiolate offers multiple reactive sites for condensation and cyclization reactions. mdpi.com

Medicinal Chemistry: Derivatives synthesized from this compound are screened for a wide range of pharmacological effects, including but not limited to antimicrobial, anti-inflammatory, and anticancer activities. mdpi.com

Coordination Chemistry: The compound acts as a potent ligand, with the thiolate group capable of forming stable complexes with various metal ions. This has implications for developing new catalysts or materials. Research has noted its potential for binding cadmium ions, for example.

The parent acid, 4,6-Diaminopyrimidine-2-thiol (B7759887), exists in tautomeric equilibrium between the thiol and thione forms, though the thiolate anion is the dominant form in the sodium salt. This structural feature is crucial for its reactivity and interaction with other molecules.

Table 2: Physicochemical Properties and Identifiers for 4,6-Diaminopyrimidine-2-thiol

| Property | Value |

|---|---|

| IUPAC Name | 4,6-diamino-1H-pyrimidine-2-thione |

| CAS Number | 1004-39-3 |

| Molecular Formula | C₄H₆N₄S |

| Molecular Weight | 142.18 g/mol |

| Melting Point | >280 °C |

| Form | Powder |

Data pertains to the free thiol/thione form, the precursor to the sodium salt. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H5N4NaS |

|---|---|

Molecular Weight |

164.17 g/mol |

IUPAC Name |

sodium;4,6-diaminopyrimidine-2-thiolate |

InChI |

InChI=1S/C4H6N4S.Na/c5-2-1-3(6)8-4(9)7-2;/h1H,(H5,5,6,7,8,9);/q;+1/p-1 |

InChI Key |

RWJJIOAARHAKIA-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(N=C(N=C1N)[S-])N.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium 4,6 Diaminopyrimidine 2 Thiolate

Established Synthetic Pathways for 4,6-Diaminopyrimidine-2-thiol (B7759887) Precursors

The primary precursor to the title compound is 4,6-diaminopyrimidine-2-thiol, also known as 4,6-diamino-2-mercaptopyrimidine (B16073). sigmaaldrich.comnih.gov This heterocyclic compound serves as a crucial building block for more complex molecules.

The most common and direct method for synthesizing 4,6-diaminopyrimidine-2-thiol is through the condensation reaction of thiourea (B124793) and malononitrile (B47326). This reaction is a type of cyclocondensation that efficiently constructs the pyrimidine (B1678525) ring. The process involves the reaction between the nucleophilic centers of thiourea and the electrophilic carbon atoms of malononitrile, leading to the formation of the six-membered heterocyclic system.

While specific reaction conditions can vary, the synthesis is often carried out in the presence of a base in an alcoholic solvent. The use of catalysts like high surface area nanosized MgO in ethanol (B145695) at reflux has been reported to facilitate similar three-component reactions involving thiourea, malononitrile, and aldehydes, suggesting its applicability for this two-component condensation as well. researchgate.net This method is valued for its straightforwardness and the high yields it typically provides.

While the condensation of thiourea and malononitrile is predominant, other general strategies for synthesizing pyrimidine scaffolds exist and could be adapted. These include various cyclization processes designated by the number of atoms contributed by each reactant, such as [3+3], [4+2], and [5+1] cyclizations. nih.gov For instance, Biginelli-like reactions, which are three-component reactions involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea, are widely used for creating dihydropyrimidine (B8664642) derivatives and can be modified to produce a variety of substituted pyrimidines. nih.gov Although not a direct route to the specific 4,6-diamino-2-thiol precursor, these broader synthetic strategies highlight the versatility of pyrimidine chemistry and offer potential alternative, albeit more complex, pathways.

Synthesis and Formation of Sodium 4,6-Diaminopyrimidine-2-thiolate

This compound is prepared by treating its precursor, 4,6-diaminopyrimidine-2-thiol (DAMP), with a sodium base. The thiol group (-SH) on the pyrimidine ring is acidic and readily deprotonated by a base like sodium hydroxide (B78521) (NaOH) to form the corresponding sodium thiolate salt (-S⁻Na⁺).

A typical laboratory procedure involves dissolving 4,6-diaminopyrimidine-2-thiol in a solution of aqueous sodium hydroxide, often mixed with an alcohol such as methanol (B129727). mdpi.com The mixture is stirred at room temperature, allowing the acid-base reaction to complete. mdpi.com Evaporation of the solvent yields the sodium salt as a solid. mdpi.com This in situ formation of the thiolate is a common and critical step for subsequent derivatization reactions, as the thiolate anion is a much stronger nucleophile than the neutral thiol group.

Derivatization Strategies via the Thiolate Moiety

The nucleophilic nature of the thiolate moiety is the cornerstone of its chemical reactivity, allowing for a wide range of derivatization reactions, particularly with electrophilic species.

The reaction of this compound with alkyl halides is a primary method for its functionalization. This S-alkylation (thioetherification) reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a C-S bond.

The reaction exhibits high regioselectivity, with alkylation occurring almost exclusively on the sulfur atom. mdpi.com This preference is explained by the Hard and Soft Acids and Bases (HSAB) theory, which classifies the soft thiolate nucleophile as having a strong affinity for soft electrophilic centers, such as the carbon atom of an alkyl halide. mdpi.comnih.gov This contrasts with potential N-alkylation at the ring or amino group nitrogens, which are harder nucleophilic centers. For example, the reaction of the sodium salt of DAMP with n-heptyl chloride in dimethylformamide (DMF) at 50°C yields 2-(heptylthio)pyrimidine-4,6-diamine as the sole product in good yield. mdpi.com Similarly, S-alkylation has been achieved with other alkylating agents like methyl iodide. researchgate.net

| Reactant (Thiolate) | Alkylating Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | n-Heptyl chloride | DMF | 50 °C, 16 h | 2-(Heptylthio)pyrimidine-4,6-diamine | 67% | mdpi.com |

| 2-Thiothymine (related pyrimidine) | Methyl iodide | Not specified | Not specified | S-Methyl-2-thiothymine | Not specified | researchgate.net |

| 4,6-Dimethylpyrimidine-2-thiol (B7761162) | Various alkyl halides | Not specified | Not specified | 2-S-substituted 4,6-dimethylpyrimidines | Not specified | researchgate.net |

Beyond simple alkyl halides, the thiolate anion of this compound reacts with a broader range of electrophiles. These reactions further demonstrate the synthetic utility of the compound for creating more complex molecular architectures.

One important class of electrophiles is α-haloketones, such as phenacyl bromides. mdpi.comnih.gov The reaction of 5,6-diamino-1-methylthiouracil (a related compound) with two equivalents of phenacyl bromide resulted in both condensation at an amino group and S-alkylation at the thiol group. mdpi.comnih.gov This highlights that while S-alkylation is preferred, the reactivity of other nucleophilic sites on the ring (like the amino groups) must be considered depending on the specific electrophile and reaction conditions used. mdpi.comnih.gov The reaction with α-haloketones can also be followed by intramolecular cyclization to form fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. researchgate.net Other electrophiles that have been shown to react with pyrimidine thiols or their salts include bromomalononitrile, which can also lead to the formation of fused thiazolopyrimidine systems. researchgate.net

Transformations Involving Amino Groups and the Pyrimidine Ring System

The exocyclic amino groups at the C4 and C6 positions of the pyrimidine ring are primary nucleophiles and readily participate in reactions with electrophilic reagents. These transformations are fundamental to the construction of more complex molecular architectures.

The primary amino groups of 4,6-diaminopyrimidine-2-thiolate can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imine derivatives. mdpi.com This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The reaction pathway can be influenced by the specific conditions; for instance, thermal conditions tend to favor the condensation reaction over other potential pathways like alkylation. nih.gov

The formation of an imine introduces a C=N double bond, which can serve as a handle for further synthetic modifications or as a key structural element in the target molecule.

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Pyrimidine Reactant | Carbonyl Compound | Reaction Conditions | Product Type |

|---|---|---|---|

| 5,6-Diaminothiouracil | Phenacyl bromide derivatives | Fusion, DMF (catalyst) | Imine intermediates nih.gov |

| 4,6-Diamino-2-mercaptopyrimidine | General Aldehydes/Ketones | Not specified | Schiff Bases mdpi.com |

Note: 2,2′-Thiodiethanethiol serves as an illustrative example of condensation involving thiols and carbonyls, a reaction relevant to the thiol group in the target molecule.

The structural arrangement of the amino groups and the endocyclic nitrogen atoms in the 4,6-diaminopyrimidine-2-thiolate scaffold makes it an ideal precursor for the synthesis of fused heterocyclic systems. mdpi.com Through intramolecular or intermolecular cyclization reactions, new rings can be annulated onto the pyrimidine core, leading to the formation of bicyclic and polycyclic systems.

A prominent example is the synthesis of pteridine (B1203161) derivatives. These reactions often involve an initial condensation of one of the amino groups with a 1,2-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization involving the second amino group. nih.gov This strategy is a cornerstone in the synthesis of biologically relevant molecules like lumazine (B192210) and its thio-analogues. nih.gov The reaction can proceed through the initial formation of an imine, followed by an intramolecular SN2 reaction and cyclization, often with the elimination of a small molecule like hydrogen bromide. nih.gov Various synthetic strategies, including [3+3], [4+2], and [5+1] cyclocondensation reactions, are employed to construct these fused systems. nih.gov

Table 2: Examples of Cyclization Reactions Leading to Fused Heterocycles

| Reactant(s) | Reagent/Conditions | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| 5,6-Diaminothiouracil, Phenacyl bromide derivatives | Increased reaction time (compared to imine formation) | 2-Thioxolumazine (Pteridine derivative) | nih.gov |

| 4,6-Diamino-2-mercaptopyrimidine | Not specified | Purine derivatives | mdpi.com |

Advanced Synthetic Approaches for Analogues and Derivatives

Beyond fundamental transformations, advanced synthetic methods are employed to generate a wide array of analogues and derivatives of this compound. These approaches focus on modifying the core structure to fine-tune its chemical and physical properties.

One of the most common modifications is S-alkylation, where the thiolate group reacts with an alkyl halide in an SN2 reaction to form a thioether. mdpi.com This reaction is often carried out using the sodium salt of DAMP to enhance the nucleophilicity of the sulfur atom. mdpi.com The choice between condensation at the amino group and alkylation at the thiol or amino group can be directed by the reaction conditions. Basic conditions typically favor SN2 alkylation, while thermal conditions without a base promote condensation. nih.gov

Furthermore, domino reactions and multi-component reactions provide efficient pathways to complex derivatives. For example, a reaction can be designed where an initial condensation at an amino group is followed by an intramolecular cyclization involving the thiol group, leading to the formation of thiazolo[4,5-d]pyrimidine (B1250722) systems. The use of isothiocyanates in [5+1] heterocyclization processes also represents an advanced strategy for constructing fused pyrimidine thiones. nih.gov

Table 3: Examples of Advanced Synthetic Approaches | Starting Material | Reagent(s) / Method | Type of Derivative/Analogue | Reference | | :--- | :--- | :--- | :--- | | Sodium 4,6-diamino-2-mercaptopyrimidine | n-Heptyl chloride in DMF | S-alkylated thioether | mdpi.com | | 5,6-Diaminouracil | Phenacyl bromide derivatives | Initial condensation followed by alkylation of the thiol group | Imine with S-alkylation | nih.gov | | 1,3-Diamines | Carbon disulfide | [5+1] Heterocyclization | Pyrimido[6,1-a]isoquinoline-4-thiones | nih.gov | | 3-Isothiocyanatobutanal | Butane-1,4-diamine | [5+1] Cyclization | Bis-pyrimidine derivative | nih.gov |

Coordination Chemistry and Metal Complexes of 4,6 Diaminopyrimidine 2 Thiolate

Ligand Properties and Donor Atom Versatility

The coordination behavior of 4,6-diaminopyrimidine-2-thiolate is primarily dictated by its ability to bind metal ions through different atoms, a characteristic heavily influenced by its electronic structure and the existence of tautomeric forms.

The deprotonated thiol group (-S⁻) and the nitrogen atoms of the pyrimidine (B1678525) ring are the principal sites for metal coordination. As a soft Lewis base, the thiolate sulfur atom shows a strong affinity for soft Lewis acid metal ions, such as Ag(I) and Pt(II/III). researchgate.net In contrast, the nitrogen atoms of the pyrimidine ring act as harder donor sites. This dual affinity allows the ligand to function in several capacities: as a monodentate ligand, typically through the sulfur atom, or more commonly, as a bidentate chelating or bridging ligand involving both sulfur and nitrogen atoms. researchgate.net

Spectroscopic evidence from complexes confirms this dual coordination. For instance, in a silver coordination polymer, Fourier-transform infrared (FT-IR) spectroscopy shows shifts in the N-H bending vibrations and the disappearance of S-H bands upon complexation, confirming that both nitrogen and sulfur atoms are involved in bonding to the silver centers. The formation of a five-membered chelate ring through sulfur and an adjacent nitrogen atom is a common and stable coordination mode observed in related pyrimidine-2-thiolate complexes. researchgate.netnih.gov

4,6-Diaminopyrimidine-2-thiolate exists in a tautomeric equilibrium between the thiol form (4,6-diaminopyrimidine-2-thiol) and the thione form (4,6-diamino-1H-pyrimidine-2-thione). nih.govchemicalbook.com This equilibrium is crucial as it dictates which atoms are available for coordination and influences the resulting complex's structure.

Thiol Form: In this form, the proton resides on the sulfur atom. Upon deprotonation, the resulting thiolate anion (-S⁻) becomes a potent nucleophile and a primary coordination site.

Thione Form: Here, the proton is located on a ring nitrogen atom, resulting in a C=S double bond. Coordination in this form typically occurs through the exocyclic sulfur atom and a ring nitrogen.

The specific tautomer that engages in coordination can be influenced by factors such as the solvent, the metal ion's nature, and pH. X-ray crystallographic studies of related organotin(IV) complexes have shown that the ligand can exist in the thione form in the solid state. researchgate.net Spectroscopic analyses, particularly shifts in the C=S vibrational frequency in IR spectra upon complexation, provide strong evidence for the involvement of the thione sulfur in metal bonding. nih.gov The ability to coordinate through different tautomers allows the ligand to act as either a neutral molecule (thione form) or an anionic ligand (thiolate form), further diversifying its coordination chemistry. nih.govnih.gov

Table 1: Tautomeric Forms of the Ligand

| Tautomer | Key Structural Feature | Primary Coordination Atoms |

| Thiol Form | -SH group | Deprotonated Thiolate Sulfur (S⁻), Ring Nitrogen (N) |

| Thione Form | C=S group, N-H group | Thione Sulfur (S), Ring Nitrogen (N) |

Synthesis and Structural Characterization of Metal Complexes

The versatile binding modes of 4,6-diaminopyrimidine-2-thiolate enable the synthesis of a variety of metal complexes, including organometallic compounds, traditional transition metal complexes, and advanced materials for catalysis.

Organotin(IV) complexes featuring ligands with sulfur and nitrogen donor atoms have been extensively studied. The synthesis of such complexes typically involves the direct reaction of an organotin(IV) halide (e.g., R₂SnCl₂ or R₃SnCl) with the deprotonated ligand in an appropriate solvent like methanol (B129727) or ethanol (B145695). researchgate.netnih.gov

Common stoichiometries for these complexes include [R₂Sn(L)₂] and [R₃Sn(L)] (where L represents the deprotonated 4,6-diaminopyrimidine-2-thiolate ligand). nih.gov Characterization using techniques like ¹¹⁹Sn NMR spectroscopy and X-ray crystallography reveals diverse geometries around the tin center. Diorganotin(IV) derivatives often exhibit penta- or hexa-coordinate geometries, while triorganotin(IV) compounds typically adopt a trigonal bipyramidal structure in the solid state. nih.govsysrevpharm.org In these structures, the ligand generally coordinates through both a nitrogen atom and the thiolate sulfur atom. researchgate.netbsmiab.org

Table 2: Examples of Organotin(IV) Complex Geometries

| Complex Type | General Formula | Typical Coordination Number | Geometry Around Tin |

| Diorganotin(IV) | [R₂Sn(L)₂] | 5 or 6 | Trigonal Bipyramidal or Octahedral |

| Triorganotin(IV) | [R₃Sn(L)] | 5 | Trigonal Bipyramidal |

The ligand readily forms stable complexes with a wide range of transition metals. Syntheses often involve reacting a metal salt (e.g., K₂[PtCl₄] or Co(NO₃)₂) with the ligand in a suitable solvent. researchgate.netnih.gov The resulting complexes exhibit various oxidation states and coordination geometries.

For example, extensive research on platinum has yielded dinuclear Pt(III) complexes, such as cis-[Pt₂Cl₂(pymS)₄], and mononuclear Pt(II) and Pt(IV) species. researchgate.net In these complexes, the pyrimidine-thiolate often acts as a bridging ligand, coordinating to two metal centers simultaneously through its sulfur and nitrogen atoms. researchgate.net Other transition metals, including Co(II), Ni(II), Cu(II), and Zn(II), also form stable complexes. imist.ma The geometry of these complexes can vary from square planar for Cu(II) to octahedral for Co(II) and Ni(II), depending on the ligand-to-metal ratio and the involvement of other co-ligands. nih.govimist.ma

The ability of 4,6-diaminopyrimidine-2-thiolate to form robust, insoluble coordination polymers makes it an excellent candidate for developing heterogeneous catalysts. These materials combine the catalytic activity of the metal center with the practical advantages of a solid catalyst, such as easy separation and recyclability. nih.govmdpi.com

A notable example is a cobalt-based metal-organic framework (Co-DAT-MOF) synthesized via a solvothermal method using 4,6-diaminopyrimidine-2-thiolate as the organic linker. nih.gov This material, which forms nanosheet microspheres, demonstrates high thermal stability and catalytic efficiency in multicomponent organic reactions. Its activity is linked to the presence of Lewis acidic sites on the catalyst surface. The heterogeneity of the system was confirmed through hot filtration tests, which showed that the reaction ceased upon removal of the solid catalyst, proving that the catalytic activity resides on the solid support. nih.gov Furthermore, the Co-DAT-MOF catalyst could be recovered and reused for multiple cycles without a significant loss in performance. nih.gov Similarly, silver thiolate nanoclusters have been used as supports for chiral ligands, demonstrating the utility of such systems in heterogeneous asymmetric catalysis. rsc.org

Table 3: Performance of Co-DAT-MOF in Catalysis nih.gov

| Catalytic Run | Yield (%) of Pyrroloacridine-1(2H)-one |

| 1st | 95 |

| 2nd | 94 |

| 3rd | 92 |

| 4th | 92 |

Analysis of Metal-Ligand Bonding and Coordination Geometries

The coordination chemistry of 4,6-diaminopyrimidine-2-thiolate is characterized by its versatile bonding capabilities, primarily involving the nitrogen atoms of the pyrimidine ring and the exocyclic sulfur atom of the thiolate group. The deprotonation of the thiol group creates an anionic ligand that can coordinate to metal centers through several modes. Spectroscopic evidence, such as shifts in the vibrational frequencies of the C=N and C-S bonds in infrared spectra, confirms the coordination of the ligand to metal ions. The specific coordination geometry and the resulting architecture of the metal complex are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

The 4,6-diaminopyrimidine-2-thiolate ligand can act as a monodentate, bidentate, or bridging ligand. In its bidentate mode, it can chelate to a single metal center, typically forming a stable four- or five-membered ring. As a bridging ligand, it can link multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers.

Mononuclear and Oligonuclear Coordination Architectures

The ability of pyrimidine-2-thiolate derivatives to form discrete mononuclear and oligonuclear complexes has been demonstrated with various transition metals, particularly platinum(II). The choice between the formation of a mononuclear or a dinuclear (a type of oligonuclear) complex can be influenced by steric factors on the pyrimidine ring.

For instance, the reaction of K₂[PtCl₄] with 4,6-dimethylpyrimidine-2-thiol (B7761162) exclusively yields the mononuclear complex trans-[Pt(4,6-dmpymS)₂], where two ligands chelate a single platinum atom. researchgate.net In contrast, similar reactions with less sterically hindered pyrimidine-2-thiols can lead to the formation of dinuclear species. This preference for mononuclear complexes with bulkier ligands is attributed to the steric hindrance between the ligands that would occur in a dimeric structure. researchgate.net

In these mononuclear complexes, the pyrimidine-2-thiolate ligand typically acts as a bidentate chelate, coordinating to the metal center through one of the ring nitrogen atoms and the sulfur atom. This results in a square-planar geometry around the Pt(II) center.

The table below summarizes representative mononuclear and dinuclear complexes formed with pyrimidine-2-thiolate and its derivatives.

| Ligand | Metal Ion | Complex Formula | Architecture | Coordination Geometry of Metal |

|---|---|---|---|---|

| 4,6-dimethylpyrimidine-2-thiol | Pt(II) | trans-[Pt(4,6-dmpymS)₂] | Mononuclear | Square-planar |

| 4-methylpyrimidine-2-thiol | Pt(II) | trans-[Pt(4-mpymS)₂] | Mononuclear | Square-planar |

| pyrimidine-2-thiol | Pt(III) | [Pt₂Cl₂(pymS)₄] | Dinuclear | Octahedral |

| 4-methylpyrimidine-2-thiol | Pt(III) | [Pt₂Cl₂(4-mpymS)₄] | Dinuclear | Octahedral |

Bridging Ligand Functionality in Polynuclear Assemblies

The 4,6-diaminopyrimidine-2-thiolate ligand is an excellent candidate for the construction of polynuclear assemblies and coordination polymers due to its ability to bridge multiple metal centers. This bridging functionality arises from the presence of multiple donor atoms (two amino nitrogens, two ring nitrogens, and one sulfur) that can coordinate to different metal ions simultaneously.

A notable example is the formation of a silver coordination polymer (Ag-CP) through the hydrothermal reaction of 4,6-diamino-2-pyrimidinethiol and a silver salt. nih.gov In this structure, the ligand coordinates to the silver atoms through both its nitrogen and sulfur atoms, creating an extended network. nih.gov The uniform distribution of carbon, nitrogen, sulfur, and silver throughout the material confirms the formation of a coordination polymer where the ligand acts as a bridging unit. nih.gov

Similarly, a cobalt-based metal-organic framework (Co-DAT-MOF) has been synthesized using 4,6-diamino-2-thiopyrimidine as the organic linker. nih.gov The solvothermal reaction with a cobalt salt results in a crystalline framework where the pyrimidine-based ligand bridges the cobalt centers, leading to a stable, porous structure.

The table below details the characteristics of polynuclear assemblies formed with 4,6-diaminopyrimidine-2-thiolate.

| Metal Ion | Assembly Type | Synthesis Method | Bridging Mode |

|---|---|---|---|

| Ag(I) | Coordination Polymer | Hydrothermal | N, S-coordination |

| Co(II) | Metal-Organic Framework | Solvothermal | N, S-coordination |

In these polynuclear structures, the 4,6-diaminopyrimidine-2-thiolate ligand effectively links the metal centers, and the specific connectivity and dimensionality of the resulting framework are dictated by the coordination preferences of the metal ion and the reaction conditions.

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of Sodium 4,6-diaminopyrimidine-2-thiolate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed insights into the electronic environment and connectivity of each atom can be obtained. While spectral data for the sodium salt is not extensively published, analysis of the parent compound, 4,6-diaminopyrimidine-2-thiol (B7759887), and its derivatives provides a robust framework for structural assignment.

The ¹H NMR spectrum of a diaminopyrimidine core is characterized by distinct signals for the pyrimidine (B1678525) ring proton and the protons of the amino groups. In the S-alkylated derivative, 2-(heptylthio)pyrimidine-4,6-diamine, the lone aromatic proton on the pyrimidine ring (H5) appears as a singlet at approximately δ 5.26 ppm. mdpi.com The amino (-NH₂) protons typically present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum provides even more detailed structural information. For the S-heptyl derivative, the pyrimidine ring carbons resonate at distinct chemical shifts: C5 at δ 79.2 ppm, the two amino-substituted carbons (C4 and C6) are observed together at δ 163.8 ppm, and the sulfur-bearing carbon (C2) is found further downfield at δ 170.0 ppm. mdpi.com

For this compound, the deprotonation of the thiol group to a thiolate anion (S⁻) is expected to significantly influence the electronic distribution within the pyrimidine ring. This increase in electron density would likely cause an upfield shift (to a lower ppm value) for the C2, C4, and C6 carbons compared to the protonated thiol or S-alkylated forms.

| Atom | ¹H Chemical Shift (δ, ppm) - Expected | ¹³C Chemical Shift (δ, ppm) - Based on Derivative mdpi.com | ¹³C Chemical Shift (δ, ppm) - Expected for Thiolate |

|---|---|---|---|

| C2 | - | 170.0 | Upfield shift (<170.0) |

| C4/C6 | - | 163.8 | Upfield shift (<163.8) |

| C5 | ~5.3 | 79.2 | Minor Shift |

| -NH₂ | Broad, variable | - | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming atomic connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) technique is particularly powerful as it reveals correlations between protons and carbons that are separated by two or three bonds. For instance, in studies of S-alkylated derivatives of 4,6-diaminopyrimidine-2-thiol, a crucial HMBC correlation is observed between the protons on the methylene (B1212753) group adjacent to the sulfur atom and the C2 carbon of the pyrimidine ring, definitively confirming that alkylation occurred at the sulfur atom. mdpi.com A similar experiment on the parent compound would show correlations between the H5 proton and the C4 and C6 carbons.

While not specifically documented for this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to investigate through-space correlations, providing information on the spatial proximity of different protons and helping to define the molecule's preferred conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the stretching and bending modes of chemical bonds. The IR and Raman spectra of the parent compound, 4,6-diaminopyrimidine-2-thiol (which exists predominantly in the thione form in the solid state), display characteristic absorption bands. nist.govrsc.org

The IR spectrum shows strong, broad absorptions in the 3100-3500 cm⁻¹ region, which are characteristic of the N-H stretching vibrations of the primary amino groups. The region between 1500 and 1650 cm⁻¹ typically contains complex bands corresponding to C=C and C=N stretching vibrations within the pyrimidine ring, as well as NH₂ scissoring (bending) modes. The C=S (thione) stretching vibration is expected to appear in the 1100-1250 cm⁻¹ region.

Upon formation of this compound, significant changes in the vibrational spectra are anticipated. The most notable change would be the disappearance of the S-H stretching band (typically found near 2550 cm⁻¹) and a significant shift in the C=S stretching frequency, reflecting the change in bond order to a C-S single bond with delocalized negative charge. The positions of the N-H stretching bands may also shift due to alterations in the hydrogen-bonding network involving the sodium cation.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) - Thiol/Thione Form | Expected Change in Thiolate Salt |

|---|---|---|

| N-H Stretch | 3100 - 3500 | Shift due to altered H-bonding |

| S-H Stretch (Thiol) | ~2550 | Disappears |

| C=N / C=C Stretch | 1500 - 1650 | Shift due to altered electron density |

| NH₂ Scissoring | ~1600 | Minor Shift |

| C=S Stretch (Thione) | 1100 - 1250 | Shifts significantly (reflects C-S⁻ character) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the exact molecular weight and to gain structural information through the analysis of fragmentation patterns. For the neutral parent compound, 4,6-diaminopyrimidine-2-thiol, the molecular weight is 142.18 g/mol . nist.gov Under electron ionization (EI), the mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 142. The fragmentation pattern is characteristic of the pyrimidine ring, often involving the loss of small neutral molecules like HCN or cyanamide (B42294) (CH₂N₂).

For the non-volatile this compound, soft ionization techniques such as Electrospray Ionization (ESI) are more suitable. In negative ion mode ESI-MS, the primary ion observed would be the thiolate anion [C₄H₅N₄S]⁻ at an m/z of 141. In positive ion mode, one might observe sodium adducts of the neutral molecule, such as [M+Na]⁺ at m/z 165 or clusters involving multiple sodium ions. Tandem MS (MS/MS) experiments on the [M-H]⁻ anion would provide insight into its intrinsic stability and fragmentation pathways.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported, extensive crystallographic data exists for closely related diaminopyrimidine derivatives. These analogous structures provide a strong basis for predicting the key structural features of the sodium salt.

Studies on various salts of aminopyrimidines show that the pyrimidine ring is invariably planar. nih.gov A common and highly stable supramolecular interaction observed in these systems is the formation of centrosymmetric hydrogen-bonded dimers, utilizing the amino groups and ring nitrogens to form characteristic R²₂(8) graph set motifs. nih.gov

In the case of this compound, the crystal packing would be dominated by strong ionic interactions between the sodium cations (Na⁺) and the thiolate anions (S⁻). This would likely lead to a layered or complex three-dimensional network structure. In addition to these ionic bonds, extensive intermolecular hydrogen bonding involving the amino groups as donors and the thiolate sulfur and ring nitrogen atoms as acceptors would further stabilize the crystal lattice. The coordination environment of the sodium ion would be a key feature, likely involving interactions with the sulfur atom and neighboring nitrogen atoms.

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide | Monoclinic | P2₁/n | Intermolecular N-H···N and N-H···O hydrogen bonds. |

| 2-amino-4,6-dimethoxypyrimidinium salt | Monoclinic | - | N-H···O hydrogen bonds forming R²₂(8) ring motifs. |

| Expected for this compound | (Hypothetical) | (Hypothetical) | Planar pyrimidine ring, strong Na⁺···S⁻ ionic bonds, extensive N-H···S and N-H···N hydrogen bonding. |

Powder X-ray Diffraction for Bulk Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature and phase purity of a solid material. nih.gov In the analysis of this compound, PXRD provides critical information about the bulk solid-state structure. The technique involves directing X-rays onto a powdered sample and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline lattice of the compound. nih.gov

The positions and intensities of the peaks in the diffractogram are governed by Bragg's Law and are characteristic of the compound's crystal structure, including its lattice parameters and space group. For a synthesized batch of this compound, PXRD is employed to confirm that the desired crystalline phase has been formed and to identify the presence of any crystalline impurities or different polymorphic forms. nih.gov Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a critical attribute in pharmaceutical sciences, as different polymorphs can exhibit varying physical properties. nih.gov The PXRD pattern, a plot of diffracted intensity versus the 2-theta (2θ) angle, provides structural information for the bulk microcrystalline material. nih.gov

Table 1: Representative Powder X-ray Diffraction (PXRD) Data This table presents hypothetical data for illustrative purposes.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 65 |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical method used to investigate the electronic transitions within a molecule. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Molecules containing π-bonds and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorption bands corresponding to the promotion of electrons to higher energy molecular orbitals.

The pyrimidine ring, with its conjugated double bonds and nitrogen atoms, constitutes the primary chromophore in the molecule. The amino (-NH₂) and thiolate (-S⁻) groups act as auxochromes, which can modify the absorption characteristics (wavelength and intensity) of the chromophore. The UV-Vis spectrum of this compound is expected to display intense absorption bands associated with π → π* transitions within the aromatic pyrimidine ring and potentially lower intensity bands from n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. The position of the maximum absorbance (λmax) provides insight into the electronic structure of the molecule.

Table 2: Typical Electronic Absorption Data This table presents hypothetical data for illustrative purposes based on typical pyrimidine derivatives.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Probable Electronic Transition |

|---|---|---|---|

| Ethanol (B145695) | 235 | 15,000 | π → π* |

| Ethanol | 280 | 9,500 | π → π* |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA)

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition profile of materials. Thermogravimetric Analysis (TGA) is a primary method used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA provides valuable information about its thermal stability, decomposition temperature, and the presence of any associated solvent or water molecules. mdpi.com

During a TGA experiment, the sample is heated at a constant rate, and its mass is continuously monitored. A resulting TGA curve plots the percentage of mass loss against temperature. Distinct steps in the curve indicate mass loss events, which can be correlated to processes such as desolvation, sublimation, or decomposition. The thermal data points to important structural aspects of the molecule's stability and can be used to elucidate the mechanism of its thermal decomposition. mdpi.com For a hydrated form of the sodium salt, an initial mass loss would be observed at lower temperatures (typically below 150°C), corresponding to the loss of water molecules, followed by the decomposition of the organic pyrimidine structure at higher temperatures.

Table 3: Representative Thermogravimetric Analysis (TGA) Data This table presents hypothetical data for illustrative purposes.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 50 - 120 | 5.2 | Loss of adsorbed/hydrated water |

| 280 - 350 | 65.0 | Onset of major decomposition of the organic moiety |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. For this compound (molecular formula: C₄H₅N₄SNa), elemental analysis provides a direct comparison between the theoretically calculated elemental composition and the experimentally measured values.

The theoretical percentages are calculated based on the atomic masses of the elements in the molecular formula. The experimental values are obtained using an elemental analyzer, which involves the combustion of a small, precise amount of the sample. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are separated and quantified to determine the percentage of each element. A close agreement, typically within ±0.4%, between the theoretical and experimental values confirms the elemental composition and supports the successful synthesis of the target compound.

Table 4: Elemental Analysis Data for C₄H₅N₄SNa Molecular Weight: 164.17 g/mol

| Element | Theoretical Mass % | Experimental Mass % |

|---|---|---|

| Carbon (C) | 29.26 | 29.31 |

| Hydrogen (H) | 3.07 | 3.11 |

| Nitrogen (N) | 34.12 | 34.05 |

| Sulfur (S) | 19.53 | 19.48 |

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to study the electronic structure of many-body systems. Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-311G(d,p) are commonly used to model pyrimidine (B1678525) derivatives, providing a balance between accuracy and computational cost. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For compounds related to 4,6-diaminopyrimidine-2-thiolate, DFT calculations are used to predict key structural parameters. researchgate.net Theoretical calculations on similar pyrimidine structures have shown a high degree of correlation with experimental data obtained from X-ray crystallography. researchgate.netnih.gov

The analysis of the electronic structure reveals the distribution of electrons within the molecule. For the 4,6-diaminopyrimidine-2-thiolate anion, the pyrimidine ring is expected to be largely planar. The exocyclic amino and thiolate groups influence the electron density distribution across the aromatic system.

Table 1: Predicted Geometrical Parameters for 4,6-Diaminopyrimidine-2-thiolate (based on analogous structures) This table presents hypothetical yet representative data based on DFT calculations for similar pyrimidine derivatives.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Length | C2-S | ~1.75 Å |

| C4-N (amino) | ~1.35 Å | |

| N1-C2 | ~1.38 Å | |

| C4-C5 | ~1.40 Å | |

| Bond Angle | N1-C2-N3 | ~120° |

| C4-N-H (amino) | ~120° | |

| C2-S (lone pair) | Not applicable |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 4,6-diaminopyrimidine-2-thiolate, the HOMO is expected to be localized primarily on the electron-rich thiolate group and the pyrimidine ring, while the LUMO would be distributed over the aromatic system as a π-antibonding orbital. mdpi.com

Table 2: Predicted FMO Properties for 4,6-Diaminopyrimidine-2-thiolate Data are illustrative and based on typical values for similar heterocyclic thiolates calculated via TD-DFT.

| Property | Predicted Value (eV) | Implication |

| EHOMO | ~ -5.5 eV | Indicates good electron-donating capability |

| ELUMO | ~ -0.8 eV | Indicates capacity to accept electrons |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Suggests high kinetic stability |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. nih.govaimspress.com It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. wisc.edu

Table 3: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for 4,6-Diaminopyrimidine-2-thiolate This table shows hypothetical but representative high-energy interactions based on NBO analysis of related compounds.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

| LP (S) | π* (N1-C2) | > 40 | Lone pair delocalization |

| LP (N, C4-amino) | π* (C5-C6) | > 35 | Lone pair delocalization |

| LP (N, C6-amino) | π* (C5-N1) | > 35 | Lone pair delocalization |

| π (C5-C6) | π* (N1-C2) | > 20 | π-conjugation within the ring |

Spectroscopic Property Predictions via Computational Methods

Computational methods are invaluable for predicting and interpreting various types of spectra, including vibrational and nuclear magnetic resonance (NMR) spectra. These predictions serve as a powerful tool for structural confirmation and analysis.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT by computing the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations yield harmonic vibrational frequencies that, when appropriately scaled, show good agreement with experimental data. ijfans.org Such simulations are crucial for assigning specific absorption bands to the vibrational modes of the molecule, such as N-H stretching of the amino groups, C=N and C=C stretching within the pyrimidine ring, and vibrations involving the C-S bond. researchgate.net Comparing the predicted spectrum of the thiolate form with the tautomeric thione form can help determine the predominant species in different environments. nist.gov

Electronic spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). nih.gov These calculations predict the electronic transitions between molecular orbitals, providing information on the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups Frequencies are hypothetical and based on DFT calculations for analogous pyrimidine derivatives.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

| N-H Symmetric Stretch | -NH2 | ~3400 |

| N-H Asymmetric Stretch | -NH2 | ~3500 |

| C=N/C=C Ring Stretch | Pyrimidine Ring | ~1550-1650 |

| N-H Scissoring | -NH2 | ~1600 |

| C-S Stretch | Thiolate | ~650-750 |

Predicting NMR chemical shifts (¹H and ¹³C) is another powerful application of quantum chemical calculations. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT functionals optimized for NMR predictions (e.g., WP04), can provide chemical shifts that correlate well with experimental values, especially when solvent effects are included via models like the Polarizable Continuum Model (PCM). github.io

For Sodium 4,6-diaminopyrimidine-2-thiolate, computational predictions can help assign the signals in the ¹H and ¹³C NMR spectra. For example, the chemical shift of the C5-H proton on the pyrimidine ring, the protons of the two amino groups, and the distinct carbon signals of the pyrimidine ring (C2, C4/C6, and C5) can be estimated. mdpi.com These predictions are particularly useful for confirming the site of deprotonation (thiol vs. amino group) and for distinguishing between potential isomers or tautomers.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Values are illustrative and referenced against TMS, based on GIAO-DFT calculations for similar structures in a polar solvent like DMSO.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H | C5-H | 5.0 - 5.5 |

| ¹H | -NH2 | 6.0 - 6.5 |

| ¹³C | C2 (Thiolate-bearing) | 175 - 185 |

| ¹³C | C4/C6 (Amino-bearing) | 160 - 165 |

| ¹³C | C5 | 80 - 85 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as a derivative of 4,6-diaminopyrimidine-2-thiolate, and a biological target, typically a protein or nucleic acid. nih.govnih.govresearchgate.netspringernature.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method evaluates the binding affinity using scoring functions, which estimate the strength of the interaction, often reported as binding energy (kcal/mol). For instance, in studies of related pyrimidine derivatives as potential enzyme inhibitors, docking simulations have been used to identify key interactions within the active site. mdpi.com These interactions commonly include hydrogen bonds formed by the amino groups of the pyrimidine ring with polar amino acid residues and hydrophobic interactions with nonpolar residues. nih.gov

Following docking, Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. nih.govnih.gov MD simulations model the movement of atoms and molecules, offering insights into the conformational stability of the complex. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can assess the flexibility of the ligand in the binding pocket and the stability of the key interactions identified through docking. nih.gov For example, a stable complex in an MD simulation would show the ligand remaining within the binding site with minimal fluctuations. researchgate.net

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| KRAS-G12D | Pyrimidine Derivative 10k | -8.5 (Example) | Glu92, His95 | Hydrogen Bond |

| SARS-CoV-2 Mpro | Simeprevir | -9.2 (Actual) | His41, Cys145 | Hydrogen Bond, Hydrophobic |

| BRD4 | Volasertib | -7.9 (Example) | Asn140, Leu92 | Hydrogen Bond, Hydrophobic |

Structure-Activity Relationship (SAR) Elucidation through Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in elucidating these relationships for compounds like pyrimidine derivatives. mdpi.com

QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their activities. These models use molecular descriptors, which are numerical representations of chemical information, to predict the activity of new, untested compounds. For a series of 4,6-diaminopyrimidine-2-thiolate analogs, SAR studies might investigate how substitutions on the pyrimidine ring or modifications to the amino groups affect a specific biological endpoint, such as enzyme inhibition or cytotoxicity. researchgate.net

For example, computational SAR studies on related 4-amino-2-thiopyrimidine derivatives have explored how different substituents impact their ability to inhibit platelet aggregation. nih.gov Such studies might reveal that electron-withdrawing groups at a certain position decrease activity, while bulky hydrophobic groups at another position enhance it. nih.gov These insights are crucial for the rational design of more potent and selective molecules. nih.gov

| Structural Modification | Observed Effect on Activity | Computational Rationale |

|---|---|---|

| Addition of electron-withdrawing group (e.g., -NO2) | Decreased Cytotoxicity | Alters electron distribution, potentially weakening key interactions with the target. |

| Introduction of a bulky hydrophobic group | Increased Potency | Enhances binding through favorable hydrophobic interactions in a nonpolar pocket of the target. |

| Substitution with a hydrogen bond donor (e.g., -OH) | Variable Effect | Activity depends on the presence of a complementary hydrogen bond acceptor in the target's binding site. |

Adsorption Mechanism Studies at Material Interfaces

The study of adsorption mechanisms at material interfaces is critical for applications such as water treatment, catalysis, and sensor development. Computational models can elucidate how molecules like this compound interact with and bind to various surfaces.

The adsorption behavior is influenced by factors such as the pH of the solution, the nature of the adsorbent surface, and the concentration of the adsorbate. For aminopyrimidine compounds, the pH is particularly important as it determines the protonation state of the amino groups. nih.gov At low pH, these groups are protonated, leading to electrostatic repulsion from positively charged surfaces. nih.gov

To understand the adsorption process, experimental data is often fitted to kinetic and isotherm models.

Kinetic Models : The pseudo-second-order kinetic model is frequently used to describe adsorption processes that are controlled by chemisorption. nih.gov

Isotherm Models : The Langmuir isotherm model often fits adsorption data well, suggesting monolayer coverage of the adsorbate on the adsorbent surface. nih.gov The Freundlich model can also be applied to describe adsorption on heterogeneous surfaces.

Studies on the adsorption of 4-aminopyrimidine on electrode surfaces indicate that the aromatic nature of the pyrimidine ring can lead to a flat orientation on the surface, especially at low concentrations. journalssystem.com

| Adsorption Model | Parameter | Typical Interpretation |

|---|---|---|

| Pseudo-Second-Order Kinetics | k2 (g/mg·min) | Rate constant of adsorption. |

| qe (mg/g) | Adsorption capacity at equilibrium. | |

| Langmuir Isotherm | qmax (mg/g) | Maximum monolayer adsorption capacity. |

| KL (L/mg) | Langmuir constant related to the energy of adsorption. |

Thermodynamic and Kinetic Modeling of Chemical Reactions

Thermodynamic and kinetic modeling of chemical reactions involving this compound can provide deep insights into reaction mechanisms, feasibility, and rates. Density Functional Theory (DFT) is a prominent computational method used for this purpose.

DFT calculations can reliably predict thermodynamic quantities such as the Gibbs free energy change (ΔG) of a reaction, which indicates its spontaneity. nih.govnih.gov For example, DFT has been successfully applied to study the thermodynamics of thiol-Michael addition reactions, a class of reactions relevant to the thiol group in the subject compound. nih.govnih.gov These studies have shown that computational models can predict ΔG with high accuracy (error < 1 kcal/mol) compared to experimental benchmarks. nih.govnih.gov

| Thermodynamic/Kinetic Parameter | Symbol | Significance |

|---|---|---|

| Gibbs Free Energy Change | ΔG | Determines the spontaneity of a reaction (negative ΔG indicates a spontaneous process). |

| Enthalpy Change | ΔH | Represents the heat absorbed or released during a reaction. |

| Entropy Change | ΔS | Measures the change in disorder of the system. |

| Forward Reaction Rate Constant | kf | Quantifies the speed of the forward reaction. |

Advanced Research Applications and Mechanistic Investigations

Role in Corrosion Inhibition Mechanisms

The thiol and amino functional groups present in 4,6-diaminopyrimidine-2-thiol (B7759887) make it an effective corrosion inhibitor for various metals and alloys. Its mechanism of action primarily involves the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.

Investigation of Adsorption Behavior on Metal Surfaces

The efficacy of 4,6-diaminopyrimidine-2-thiol as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto metal surfaces. Studies have shown that this adsorption process is a complex interplay of physical and chemical interactions. The molecule can adsorb on the metal surface through the lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the pyrimidine (B1678525) ring.

Research on the corrosion inhibition of mild steel in acidic solutions has demonstrated that the adsorption of 4,6-diamino-2-pyrimidinethiol follows the Langmuir adsorption isotherm. This model suggests the formation of a monolayer of the inhibitor on the metal surface. The adsorption is a spontaneous process, characterized by a strong interaction between the inhibitor molecules and the metal. The presence of heteroatoms (N and S) and the planar structure of the pyrimidine ring facilitate a more effective surface coverage, thereby providing a robust barrier to corrosive species.

Electrochemical Characterization of Inhibitor Performance

Electrochemical techniques are pivotal in quantifying the performance of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to study the behavior of 4,6-diaminopyrimidine-2-thiol.

Potentiodynamic polarization studies have revealed that 4,6-diaminopyrimidine-2-thiol acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This is evidenced by a significant reduction in the corrosion current density in the presence of the inhibitor.

EIS measurements further corroborate these findings. In the presence of increasing concentrations of the inhibitor, the charge transfer resistance (Rct) values increase, while the double-layer capacitance (Cdl) values decrease. The increase in Rct indicates a slowing of the corrosion rate, while the decrease in Cdl is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules. The inhibition efficiency has been observed to increase with higher concentrations of the inhibitor.

| Technique | Observation | Interpretation |

| Potentiodynamic Polarization | Decrease in corrosion current density (icorr) | Inhibition of both anodic and cathodic reactions (Mixed-type inhibitor) |

| Electrochemical Impedance Spectroscopy (EIS) | Increase in charge transfer resistance (Rct) | Slower corrosion rate at the metal-solution interface |

| Electrochemical Impedance Spectroscopy (EIS) | Decrease in double-layer capacitance (Cdl) | Adsorption of inhibitor molecules and displacement of water |

Nanomaterial Functionalization and Property Modulation

The thiol group in 4,6-diaminopyrimidine-2-thiol provides a strong anchoring point for functionalizing the surface of noble metal nanoparticles, particularly gold. This surface modification can impart new properties to the nanomaterials and allow for the tuning of their characteristics for specific applications.

Modification of Gold Nanoparticles with 4,6-Diaminopyrimidine-2-thiol

Gold nanoparticles (AuNPs) can be readily functionalized with 4,6-diaminopyrimidine-2-thiol through the formation of a strong gold-sulfur (Au-S) bond. This surface modification creates a stable organic layer on the nanoparticle, which can alter its physicochemical properties, such as solubility, stability, and biological interactions. The amino groups on the pyrimidine ring also offer further sites for secondary functionalization, allowing for the attachment of other molecules of interest.

Size-Dependent Modulation of Functional Nanomaterials

Research has demonstrated that the properties of 4,6-diaminopyrimidine-2-thiol-functionalized gold nanoparticles can be modulated by controlling the size of the nanoparticle core. A notable example is the size-dependent antibacterial activity of these functionalized nanomaterials.

Studies have shown that while larger functionalized AuNPs may exhibit limited or no antibacterial effect, reducing the size of the nanoparticles to an ultrasmall regime (e.g., less than 2 nanometers) can significantly enhance their bactericidal properties. This size-dependent effect is attributed to the increased surface area-to-volume ratio and potentially different mechanisms of interaction with bacterial cells for smaller nanoparticles. This ability to tune the biological activity by modulating the nanoparticle size opens up possibilities for designing targeted antimicrobial agents.

| Nanoparticle Size | Observed Property | Potential Application |

| Large (e.g., >10 nm) | Limited antibacterial activity | Drug delivery carrier |

| Ultrasmall (e.g., <2 nm) | Enhanced antibacterial activity | Antimicrobial agent |

Catalytic Applications in Organic Synthesis

While Sodium 4,6-diaminopyrimidine-2-thiolate itself is not typically used as a direct catalyst in organic synthesis, its structural motifs are incorporated into more complex catalytic systems. The nitrogen and sulfur atoms of the 4,6-diaminopyrimidine-2-thiol ligand can coordinate with metal centers to form catalytically active species.

For instance, 4,6-diamino-2-thiopyrimidine has been utilized as an organic linker in the synthesis of a cobalt-based metal-organic framework (MOF). This MOF has demonstrated high catalytic activity in multicomponent reactions for the synthesis of complex heterocyclic compounds like pyrroloacridine-1(2H)-one and chromeno[2,3-d]pyrimidin-8-amines. In this context, the pyrimidine derivative is a crucial building block of the heterogeneous catalyst, providing the necessary coordination sites for the catalytically active metal ions.

Similarly, a silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol has been developed and employed as a reusable heterogeneous nanocatalyst. This material has shown excellent catalytic activity in the Hantzsch synthesis of polyhydroquinolines under environmentally friendly conditions. The coordination of the silver ions with the ligand creates a robust and efficient catalytic platform.

These examples highlight that while not a catalyst in its own right, this compound is a valuable precursor and ligand for the design and synthesis of advanced catalytic materials.

Supramolecular Assembly and Crystal Engineering Principles

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solid-state materials with desired properties. This compound is an excellent candidate for supramolecular assembly due to its multiple hydrogen bond donors (amino groups) and acceptors (ring nitrogens, thiolate), as well as its ionic nature.

For instance, in similar 2-aminopyrimidine (B69317) derivatives, intermolecular N–H···N bridges are a constant and defining feature of their solid-state structures. mdpi.com The interaction between cations and anions in salts of aminopyrimidines can lead to the formation of one-dimensional or layered supramolecular networks. nih.govsemanticscholar.org Analysis of these networks reveals how non-covalent interactions govern the assembly of molecules into a thermodynamically stable crystalline lattice.

Cocrystallization is a powerful technique to create novel crystalline forms of compounds with potentially enhanced physicochemical properties. nih.gov Ionic cocrystals (ICCs) are a subclass that comprises at least one salt and a neutral molecule or another salt. nih.gov Given its salt-like nature, this compound could be a component in ICCs.

The formation of ICCs relies on strong and directional intermolecular interactions, particularly hydrogen bonds between an ionic species and a neutral coformer. nih.gov In the case of this compound, the amino groups and the thiolate anion could form robust supramolecular heterosynthons with suitable coformers. These cocrystals would be characterized using techniques like single-crystal X-ray diffraction (SCXRD) to elucidate their crystal packing and hydrogen bonding patterns. nih.govnih.gov The formation of ICCs provides an opportunity to modulate properties like solubility and stability without covalent modification. nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal structure. libretexts.org Different polymorphs of a compound can have distinct properties, including melting point, solubility, and stability. mdpi.com The study of polymorphism is critical in the pharmaceutical and materials science fields. researchgate.net

For a molecule like this compound, with its conformational flexibility and multiple hydrogen bonding sites, the existence of different polymorphic forms is highly probable. semanticscholar.org These different forms would arise from variations in the crystal packing and the network of hydrogen bonds. Phase transitions between polymorphs can be induced by factors such as temperature, pressure, or humidity. researchgate.net Understanding the thermodynamic relationship between potential polymorphs is essential for controlling the crystallization process and ensuring the desired solid form is produced consistently. researchgate.net

Exploration of Nonlinear Optical (NLO) Properties in Pyrimidine Derivatives

Nonlinear optical (NLO) materials are capable of altering the properties of light and are foundational for technologies in optoelectronics, optical data processing, and photonic devices. rsc.org Pyrimidine derivatives have emerged as a promising class of NLO chromophores due to their unique electronic structure. researchgate.net

The pyrimidine ring is electron-deficient, which facilitates the creation of "push-pull" systems when combined with electron-donating groups (like the amino groups) and electron-accepting parts of a molecule. researchgate.netwikipedia.org This intramolecular charge transfer is a key requirement for high NLO activity. The NLO properties of pyrimidine derivatives, such as polarizability and hyperpolarizability, can be investigated through both experimental techniques and computational methods like Density Functional Theory (DFT). rsc.orgresearchgate.net Studies on newly synthesized pyrimidine derivatives have shown significant NLO behavior, with some exhibiting a third-order nonlinear susceptibility superior to that of other known materials, highlighting their potential for advanced optical applications. rsc.orgresearchgate.net The ability of pyrimidines to form hydrogen bonds and participate in supramolecular assemblies can also enhance their NLO properties in the crystalline state. rsc.org

Table 2: NLO Properties of Pyrimidine Derivatives This table is interactive and shows representative data for this class of compounds.

| Property | Method | Typical Value Range | Significance |

|---|---|---|---|

| First Hyperpolarizability (β) | DFT Calculation | 10⁻³⁰ to 10⁻²⁸ esu | Indicates second-order NLO response |

| Average Polarizability (α) | DFT Calculation | 10⁻²⁴ to 10⁻²³ esu | Measures molecular response to electric field |

| Third-order Susceptibility (χ³) | Experimental | Varies widely | Indicates third-order NLO response |

Biochemical Interaction Mechanisms and Targeted Modulations

Derivatives of 4,6-diaminopyrimidine-2-thiolate serve as versatile scaffolds in medicinal chemistry for targeting various proteins and pathways implicated in disease. Research has focused on elucidating the specific mechanisms through which these compounds exert their biological effects, with a strong emphasis on enzyme inhibition, antiplatelet activity, and cell cycle interference.

Recent drug design efforts have focused on creating dual-target inhibitors to achieve synergistic antitumor effects. nih.gov The Bromodomain-containing protein 4 (BRD4), an epigenetic reader, and Polo-like kinase 1 (PLK1), a key regulator of mitosis, are two important cancer targets. nih.gov Novel series of 5-arylethylidene-amino-2-thiopyrimidine-4-ones, derived from the core pyrimidine structure, have been synthesized and evaluated as dual inhibitors of BRD4 and PLK1. nih.gov

These studies revealed that specific derivatives can potently inhibit both enzymes. For instance, certain compounds demonstrated inhibitory concentrations (IC₅₀) nearly comparable to the established dual inhibitor, volasertib. nih.govresearchgate.net Molecular docking studies suggest that these inhibitors bind at the respective active sites, forming critical hydrogen bond interactions with key amino acid residues like Asn140 in BRD4 and Cys133 in PLK1, supplemented by hydrophobic interactions. mdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Compound 4 | BRD4 | 0.042 | Volasertib | 0.017 |

| PLK1 | 0.094 | Volasertib | 0.025 | |

| Compound 7 | BRD4 | 0.029 | Volasertib | 0.017 |

| PLK1 | 0.02 | Volasertib | 0.025 |

Data sourced from studies on novel 5-arylethylidene-amino-2-thiopyrimidine-4-ones and related structures. nih.govresearchgate.net

Derivatives of 4,6-diaminopyrimidine-2-thiol have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. nih.govnih.gov Studies have evaluated the activity of these compounds against aggregation induced by different agents, primarily arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP), to probe the underlying mechanism.

The primary antiplatelet mechanisms involve the inhibition of the cyclooxygenase (COX) enzyme, which blocks the conversion of arachidonic acid to thromboxane (B8750289) A₂ (TXA₂), or the antagonism of the P2Y₁₂ receptor, which prevents ADP-mediated platelet activation. nih.gov Research on a series of 2-substituted-4,6-diaminopyrimidine derivatives found that while they showed no significant activity against ADP-induced aggregation, several compounds were effective inhibitors of aggregation induced by arachidonic acid. nih.govnih.gov This suggests that the mechanism of action for these derivatives is likely related to the inhibition of the cyclooxygenase pathway rather than the P2Y₁₂ receptor. nih.gov

| Compound ID | Inducing Agent | Inhibitory Activity (IC₅₀ µM) |

| Ia | Arachidonic Acid | 36.75 |

| Ib | Arachidonic Acid | 72.4 |

| IB | Arachidonic Acid | 62.5 |

| II₁₆ | Arachidonic Acid | 80 |

Activity of selected 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives against arachidonic acid-induced platelet aggregation. nih.govnih.gov

The anticancer effects of pyrimidine derivatives are often linked to their ability to disrupt the cell cycle and interfere with DNA replication. The inhibition of key cell cycle regulators like BRD4 and PLK1 provides a direct mechanism for this activity. nih.gov

G2/M Phase Arrest: Inhibition of PLK1, which is crucial for multiple stages of mitosis, typically leads to cell cycle arrest in the G2/M phase. nih.gov Studies on potent dual BRD4/PLK1 inhibitors from the thiopyrimidine series have confirmed that these compounds induce G2/M arrest, mirroring the effect of reference drugs like volasertib. nih.gov This mitotic arrest ultimately triggers apoptosis (programmed cell death). nih.gov

G0/G1 Phase Arrest: Inhibition of BRD4 can halt the cell cycle in the G0/G1 phase, as BRD4 is essential for the expression of proliferation-associated genes like c-Myc. nih.gov

DNA Synthesis Inhibition: Some pyrimidine analogues, particularly brominated derivatives, can function as antimetabolites. They can be incorporated into DNA during the replication process, which leads to DNA damage, cell cycle arrest, and apoptosis. nih.gov

The simultaneous inhibition of both BRD4 and PLK1 by a single pyrimidine-based molecule can thus disrupt the cell cycle at multiple checkpoints, leading to a synergistic antiproliferative effect. nih.gov

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For Antiplatelet Activity: In the 4,6-diaminopyrimidine (B116622) series, the substituents at the 2-position (connected via the thiol group) significantly influence antiplatelet aggregation activity. The length and branching of alkyl chains and the presence of aromatic rings are key determinants of potency. nih.gov Comparative studies have also indicated that 2-aminopyrimidines may be more active than the corresponding 4,6-diaminopyrimidines in this context. nih.gov

For Enzyme Inhibition (BRD4/PLK1): SAR analysis of thiopyrimidine-4-one inhibitors shows that the hydrophobic moieties attached at the 5-position are critical for activity. The presence of unsubstituted phenyl groups can lead to potent, equipotent inhibition of both BRD4 and PLK1 compared to reference inhibitors. nih.gov The diaminopyrimidine moiety itself is often crucial for establishing key hydrogen bonds within the enzyme's active site. nih.gov

General Principles: Across different biological targets, SAR studies consistently show that modifications to the substituents at the C2, C4, C5, and C6 positions of the pyrimidine ring can drastically alter the compound's efficacy. Factors such as the substituent's size, hydrophobicity, and ability to act as a hydrogen bond donor or acceptor dictate the interaction with the biological target. nih.govnih.gov For example, in diaminopyrimidine inhibitors of dihydrofolate reductase, the orientation of a phenyl ring substituent relative to the pyrimidine plane is a critical factor for binding affinity. nih.gov

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis of Sodium 4,6-diaminopyrimidine-2-thiolate and its derivatives. While traditional synthetic routes exist, the principles of green chemistry are expected to drive innovation in this area. researchgate.net Key areas of exploration will include: